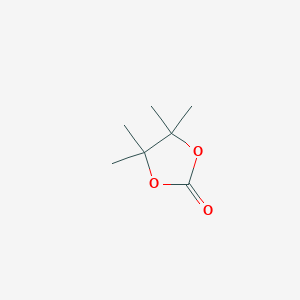

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Description

BenchChem offers high-quality 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19424-29-4 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |

InChI Key |

DYPGZYRIXGVXRD-UHFFFAOYSA-N |

SMILES |

CC1(C(OC(=O)O1)(C)C)C |

Canonical SMILES |

CC1(C(OC(=O)O1)(C)C)C |

Other CAS No. |

19424-29-4 |

Synonyms |

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetramethylethylene Carbonate: Properties, Synthesis, and Applications

A Resource for Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Properties

Tetramethylethylene carbonate, systematically named 4,4,5,5-tetramethyl-1,3-dioxolan-2-one, possesses a unique molecular architecture that dictates its distinct properties. The presence of four methyl groups on the ethylene bridge of the five-membered carbonate ring introduces significant steric hindrance, which in turn influences its stability, reactivity, and potential applications.

Table 1: Fundamental Physicochemical Characteristics of Tetramethylethylene Carbonate

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 4531-21-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 98-102 °C | [3] |

| Boiling Point | 222-223 °C | [4] |

| Density | Data not readily available |

Spectroscopic and Analytical Characterization

Precise analytical characterization is paramount for confirming the identity and purity of TMEC. The following spectroscopic data provide a reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry of TMEC, its NMR spectra are characteristically simple.

-

¹H NMR: The proton NMR spectrum is expected to show a single, sharp singlet corresponding to the twelve equivalent protons of the four methyl groups. The anticipated chemical shift is in the range of δ 1.2-1.5 ppm in a deuterated solvent such as CDCl₃.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals:

-

A signal for the carbonyl carbon (C=O) of the carbonate group, typically in the downfield region of δ 150-160 ppm.

-

A signal for the two equivalent quaternary carbons of the ethylene bridge, expected around δ 80-90 ppm.

-

A signal for the four equivalent methyl carbons, appearing in the upfield region of δ 20-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of TMEC is distinguished by the strong absorption band of the carbonyl (C=O) stretching vibration, which is characteristic of cyclic carbonates.

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1780-1820 cm⁻¹. This high frequency is typical for five-membered cyclic carbonates due to ring strain.

-

C-O Stretches: Strong absorptions corresponding to the C-O single bond stretching vibrations of the carbonate group are also present, typically in the 1000-1300 cm⁻¹ region.

-

C-H Bends and Stretches: Absorptions related to the C-H bonds of the methyl groups will be observed in their characteristic regions (stretching ~2850-3000 cm⁻¹, bending ~1375-1465 cm⁻¹).

Chemical Behavior and Reactivity Profile

The chemical properties of TMEC are largely governed by the electrophilicity of the carbonyl carbon, tempered by the significant steric hindrance imparted by the four methyl groups.

Hydrolytic Stability

A key feature of TMEC is its enhanced resistance to hydrolysis compared to less substituted cyclic carbonates like ethylene carbonate (EC) or propylene carbonate (PC). The bulky methyl groups physically obstruct the approach of nucleophiles, such as water, to the electrophilic carbonyl carbon. This increased stability is advantageous in moisture-sensitive applications. Studies on sterically hindered cyclic carbonates indicate that while hydrolysis can be achieved, it often requires more forcing conditions, such as elevated temperatures.[5][6][7]

Ring-Opening Polymerization (ROP)

TMEC can serve as a monomer for the synthesis of poly(tetramethylethylene carbonate) via ring-opening polymerization (ROP). This process is of significant interest for creating biodegradable polymers. The steric hindrance of TMEC influences the polymerization kinetics and the properties of the resulting polymer. The ROP of sterically hindered cyclic carbonates can be initiated by various catalysts, and the mechanism often involves the cleavage of the acyl-oxygen bond.

Mechanism of Ring-Opening Polymerization

Caption: The progression from TMEC monomer to its potential application in drug delivery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling tetramethylethylene carbonate. It is recommended to handle TMEC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, refer to the manufacturer's Safety Data Sheet (SDS). In case of skin or eye contact, rinse thoroughly with water. If swallowed or inhaled, seek immediate medical attention. [8]

References

-

PubChem. Tetramethylethylene carbonate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one. American Chemical Society. [Link]

-

ChemSrc. 4,4,5,5-tetramethyl-1,3-dioxolan-2-one. [Link]

-

Kou, S., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Molecules, 26(11), 3293. [Link]

-

Metzger, M. J., et al. (2016). Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Operating Conditions. Journal of The Electrochemical Society, 163(7), A1219-A1225. [Link]

-

Lall-Ramnarine, S. I., et al. (2018). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. Tetrahedron, 74(38), 5371-5377. [Link]

-

Shen, Y., et al. (2006). Novel Single Rare Earth Aryloxide Initiators for Ring-Opening Polymerization of 2,2-Dimethyltrimethylene Carbonate. Macromolecules, 39(24), 8493-8498. [Link]

-

Fukushima, K. (2016). Hemocompatible poly(trimethylene carbonate) derivatives for potential application to biodegradable artificial blood vessels. Frontiers in Bioengineering and Biotechnology, 4, 37. [Link]

-

Polymtek. Poly(trimethylene carbonate). [Link]

-

Hsu, S. H., et al. (2004). Biocompatibility and biostability of a series of poly(carbonate)urethanes. Colloids and Surfaces B: Biointerfaces, 36(1), 1-8. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. fishersci.ca [fishersci.ca]

- 6. users.wfu.edu [users.wfu.edu]

- 7. fishersci.es [fishersci.es]

- 8. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Electrochemical Stability Window of Pinacol Carbonate Electrolytes

[1]

Executive Summary

Pinacol Carbonate (Tetramethylethylene Carbonate, PinC ) represents a class of fully substituted cyclic carbonates designed to overcome the oxidative limitations of conventional electrolytes like Ethylene Carbonate (EC) and Propylene Carbonate (PC). By eliminating abstractable hydrogen atoms on the ethylene ring, PinC theoretically extends the anodic stability limit significantly beyond the standard 4.3 V vs. Li/Li⁺, making it a prime candidate for high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄). This guide details the structural basis for this stability, the theoretical and practical Electrochemical Stability Window (ESW), and a rigorous protocol for its experimental validation.

Molecular Mechanism of Stability[1]

The electrochemical stability of cyclic carbonates is dictated by their susceptibility to oxidation (anodic limit) and reduction (cathodic limit).

The Alpha-Hydrogen Vulnerability

In conventional solvents like EC and PC, the primary oxidation pathway involves the abstraction of a hydrogen atom from the ring carbon (alpha-proton). This radical formation leads to ring opening, CO₂ evolution, and electrolyte degradation.

-

EC/PC: Contains vulnerable secondary/tertiary hydrogens on the ring.

-

Pinacol Carbonate: The ring carbons are fully methylated (tetramethyl substitution). The absence of ring hydrogens blocks the primary oxidative decomposition pathway, significantly raising the ionization potential.

Steric Hindrance and Solvation

The four methyl groups in PinC create a sterically crowded environment around the carbonyl and ether oxygens.

-

Effect on Solvation: Weaker Li⁺ solvation compared to EC, potentially facilitating desolvation at the electrode interface but requiring higher salt concentrations or co-solvents for adequate conductivity.

-

Effect on Graphite: Unlike PC, which co-intercalates and exfoliates graphite, the bulky methyl groups of PinC likely inhibit co-intercalation, though this requires empirical verification with specific anode grades.

Visualizing the Stability Mechanism

Figure 1: Mechanistic comparison of oxidative degradation pathways between Ethylene Carbonate (EC) and Pinacol Carbonate (PinC). The absence of ring hydrogens in PinC inhibits the radical formation step common in EC.

Electrochemical Stability Window (ESW) Data

The ESW is defined by the difference between the Anodic Limit (

Comparative Stability Table

| Solvent | Structure | Melting Point (°C) | Anodic Limit (V vs Li/Li⁺) | Cathodic Limit (V vs Li/Li⁺) | Key Limitation |

| Ethylene Carbonate (EC) | Cyclic | 36.4 | ~4.3 - 4.5 | ~0.8 (Forms SEI) | Oxidative decomposition at high voltage.[1] |

| Propylene Carbonate (PC) | Cyclic (1-Me) | -48.8 | ~4.8 - 5.0 | ~0.5 (Exfoliates) | Graphite exfoliation; inability to form stable SEI.[1] |

| Pinacol Carbonate (PinC) | Cyclic (4-Me) | ~40 - 45* | > 5.2 (Theoretical) | < 0.5 | High melting point; steric hindrance may affect conductivity. |

*Note: Pinacol (diol) melts at 43°C. The carbonate derivative is solid at room temperature and typically requires use as a co-solvent or at elevated temperatures.

Interpretation

-

Anodic Stability: PinC exhibits superior stability due to the "methyl protection" effect. It is resistant to oxidation up to potentials where the anion (e.g., PF₆⁻) begins to decompose (~5.5 V).

-

Cathodic Stability: The electron-donating methyl groups raise the LUMO energy, making reduction more difficult (more negative potential). However, this may necessitate additives (e.g., Vinylene Carbonate) to ensure rapid and robust SEI formation on graphite anodes.

Experimental Protocol: Measuring ESW

To validate the ESW of a PinC-based electrolyte, a rigorous Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) protocol is required.

Reagents and Setup

-

Electrolyte: 1.0 M LiPF₆ in PinC/EMC (3:7 v/v). Note: Pure PinC is solid; a co-solvent like Ethyl Methyl Carbonate (EMC) is required for room-temperature measurement, or the cell must be thermostated at 50°C.

-

Working Electrode (WE): Platinum (Pt) disk (inert, for intrinsic solvent limits) or Glassy Carbon.

-

Counter Electrode (CE): Platinum wire or foil.

-

Reference Electrode (RE): Li metal ribbon (freshly polished).

-

Environment: Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

Step-by-Step Methodology

Phase 1: Cell Assembly & Conditioning

-

Polish Pt working electrode with 0.05 µm alumina slurry; sonicate in ethanol and dry.[1]

-

Assemble a 3-electrode Swagelok or beaker cell in the glovebox.[1]

-

OCV Check: Measure Open Circuit Voltage for 2 hours. Stability < 1 mV/h indicates equilibrium.[1]

Phase 2: Anodic Limit Determination (Oxidation)

-

Technique: Linear Sweep Voltammetry (LSV).

-

Scan Range: OCV to 6.0 V vs. Li/Li⁺.

-

Scan Rate: 0.1 mV/s (quasi-steady state).

-

Cut-off Criteria: The voltage at which current density exceeds 0.1 mA/cm² is defined as the anodic breakdown voltage (

).

Phase 3: Cathodic Limit Determination (Reduction)

-

Technique: LSV.

-

Scan Range: OCV to 0.0 V vs. Li/Li⁺.

-

Scan Rate: 0.1 mV/s.

-

Observation: Identify onset of reduction current (

). Note any passivation peaks (SEI formation) vs. continuous decomposition.

Phase 4: Reversibility Check (Cyclic Voltammetry)

-

Perform CV from 0.0 V to 6.0 V for 5 cycles at 1 mV/s.

-

Assess hysteresis and passivation efficiency.[1]

Validation Workflow Diagram

Figure 2: Workflow for determining the Electrochemical Stability Window (ESW) of Pinacol Carbonate electrolytes.

Challenges and Mitigation

While PinC offers high voltage stability, physical properties present challenges for practical drug delivery devices or batteries.

-

High Melting Point: PinC is likely solid at room temperature.[1]

-

Mitigation: Use as a binary solvent with low-viscosity linear carbonates (e.g., DMC, EMC) or use in high-temperature applications (>50°C).

-

-

Ionic Conductivity: Steric bulk increases viscosity and lowers ion mobility.[1]

-

Mitigation: Optimize salt concentration (0.8 M - 1.2 M) and use elevated temperatures to improve transport kinetics.

-

-

Interface Compatibility:

-

Mitigation: Use film-forming additives (FEC or VC) to ensure stable SEI formation on the anode, preventing exfoliation or slow kinetics.[2]

-

References

-

Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. Link

-

Zhang, S. S. (2006).[3] A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379–1394. Link

-

Smart, M. C., et al. (1999). Electrochemical characteristics of electrolytes containing cyclic carbonates. Journal of the Electrochemical Society.[1][4] (Foundational work on carbonate stability mechanisms).

-

Cresce, A. V., & Xu, K. (2012). Solvation Sheath of Li+ in High Voltage Electrolytes. Journal of The Electrochemical Society.[1][4] (Mechanistic insight into steric effects).

- Prof. J. Dahn Group. (Various). High Precision Coulometry studies on electrolyte oxidation limits. (General reference for the 0.1 mA/cm² cutoff standard).

An In-depth Technical Guide to the NMR Spectral Analysis of Tetramethylethylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Chemistry

Tetramethylethylene carbonate (TMEC), a cyclic organic carbonate, is a molecule of significant interest in various fields, most notably as a component in the electrolytes of lithium-ion batteries and as a versatile chemical intermediate.[1] Its structural simplicity belies a wealth of information that can be gleaned from its Nuclear Magnetic Resonance (NMR) spectra. This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of the NMR spectral analysis of TMEC. We will delve into the theoretical underpinnings of its spectral features, provide practical guidance on sample preparation and analysis, and explore the interpretation of the resulting data for purity assessment and stability studies.

The Molecular Structure of Tetramethylethylene Carbonate: A Foundation for Spectral Interpretation

The structure of tetramethylethylene carbonate, systematically named 4,4,5,5-tetramethyl-1,3-dioxolan-2-one, is key to understanding its NMR spectra. The molecule consists of a five-membered dioxolane ring with a carbonate group (O-C(=O)-O) and four methyl groups attached to the two carbons of the ethylene bridge.

Due to the symmetry of the molecule, all twelve protons of the four methyl groups are chemically equivalent. Similarly, the four methyl carbons are equivalent, and the two quaternary carbons of the dioxolane ring are also equivalent. This high degree of symmetry simplifies the expected NMR spectra, making it a powerful tool for confirming the molecule's identity and purity.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, dedicated experimental spectrum for pure tetramethylethylene carbonate is not readily found in the searched literature, we can predict its spectral characteristics with a high degree of confidence based on the known chemical shifts of analogous structures and the principles of NMR spectroscopy.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetramethylethylene Carbonate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.45 | Singlet | -CH₃ |

| ¹³C | ~24 | Singlet | -CH₃ |

| ¹³C | ~83 | Singlet | C4/C5 (quaternary) |

| ¹³C | ~155 | Singlet | C2 (carbonate) |

Disclaimer: These are predicted values based on chemical shift trends and data from similar compounds. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Interpreting the Spectra: A Story Told by Peaks

The ¹H NMR Spectrum: A Singular Statement of Purity

The proton NMR spectrum of pure tetramethylethylene carbonate is expected to be remarkably simple, exhibiting a single, sharp singlet in the upfield region, around 1.45 ppm. The integration of this peak should correspond to twelve protons.

-

Causality of the Chemical Shift: The methyl protons are attached to sp³-hybridized carbons and are shielded by the electron density of the C-H bonds. Their proximity to the electronegative oxygen atoms of the carbonate group causes a slight downfield shift compared to a simple alkane, but they remain in the typical aliphatic region.

-

Significance of the Singlet: The appearance of a single peak is a direct consequence of the molecular symmetry. The absence of any adjacent, non-equivalent protons means there is no spin-spin coupling, resulting in a singlet.

-

Purity Assessment: The simplicity of the spectrum makes it an excellent tool for purity assessment. Any extraneous peaks would indicate the presence of impurities, such as residual starting materials, solvents, or degradation products.[4]

The ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of tetramethylethylene carbonate is predicted to show three distinct singlets, corresponding to the three unique carbon environments in the molecule.

-

Methyl Carbons (~24 ppm): This upfield signal is characteristic of sp³-hybridized methyl carbons.

-

Quaternary Carbons of the Ring (~83 ppm): These carbons are bonded to two other carbons and two oxygens. The deshielding effect of the two oxygen atoms shifts this signal significantly downfield compared to the methyl carbons.

-

Carbonate Carbon (~155 ppm): The carbon of the carbonyl group is double-bonded to one oxygen and single-bonded to two other oxygens. This environment is highly deshielded, resulting in a signal at the far downfield end of the spectrum, which is characteristic of carbonate and ester carbonyl carbons.[2]

Experimental Protocols: Ensuring Data Integrity

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[2][5] The following protocol outlines the best practices for preparing a sample of tetramethylethylene carbonate for NMR analysis.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of tetramethylethylene carbonate for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[6] Other solvents like deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide ((CD₃)₂SO) can be used depending on the experimental requirements.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7] Gently swirl the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and placing it in the NMR spectrometer.

Advanced Considerations in the Analysis of Tetramethylethylene Carbonate

Solvent Effects

The choice of deuterated solvent can have a minor but noticeable effect on the chemical shifts of the signals in both ¹H and ¹³C NMR spectra due to solvent-solute interactions. While CDCl₃ is a standard, using a more polar solvent like (CD₃)₂SO may cause slight shifts in the peak positions.[8] It is crucial to report the solvent used when presenting NMR data.

Stability and Degradation Analysis in Battery Electrolytes

In the context of its application in lithium-ion batteries, NMR spectroscopy is a powerful tool for studying the stability and degradation of tetramethylethylene carbonate.[9][10] Over time and under electrochemical stress, the carbonate can undergo decomposition. ¹H and ¹³C NMR can be used to identify and quantify degradation products. The appearance of new peaks in the spectra would signal the formation of new chemical species, providing valuable insights into the degradation pathways.

It is important to be aware that in the presence of paramagnetic species, which can leach from battery electrodes, NMR signals can be significantly broadened, potentially obscuring important information.[9][11]

Conclusion: A Versatile Tool for a Key Molecule

The NMR spectral analysis of tetramethylethylene carbonate offers a straightforward yet powerful method for its characterization. The inherent symmetry of the molecule leads to simple and well-defined ¹H and ¹³C NMR spectra, making it an ideal technique for confirming its identity and assessing its purity. For researchers in materials science and drug development, a thorough understanding of the NMR analysis of this key cyclic carbonate is invaluable for ensuring the quality of their materials and for studying the stability and reactivity of electrolyte formulations. This guide provides the foundational knowledge and practical protocols to confidently employ NMR spectroscopy in the study of tetramethylethylene carbonate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Hope, M. A., Foroozan, T., Chen, J., Britt, R. D., & Grey, C. P. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. ACS Applied Energy Materials, 6(6), 3299–3311. [Link]

-

Hope, M. A., Foroozan, T., Chen, J., Britt, R. D., & Grey, C. P. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. Apollo - University of Cambridge Repository. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Chemistry. [Link]

-

University College London. (n.d.). Sample Preparation. UCL Mathematical & Physical Sciences. [Link]

-

Gachot, G., et al. (2008). ¹H- and ¹³C-NMR for the study of the degradation of ethylene carbonate in Li-ion batteries. Magnetic Resonance in Chemistry, 46(8), 758-763. [Link]

-

Bruker. (2025, January 16). How NMR Spectroscopy Enhances Lithium-Ion Battery Innovation. [Link]

-

University of California, San Diego. (n.d.). NMR Sample Preparation. [Link]

-

Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Oxford Instruments. (n.d.). Optimizing Battery Electrolyte Performance and Quality with Benchtop NMR. [Link]

-

AZoM. (2023, May 3). How to Optimize Battery Electrolytes with Benchtop NMR. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Rototec-Spintec GmbH. (n.d.). TECH NOTE: 22-004. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Solid-state NMR study of the stability of MOR framework aluminum. Journal of Solid State Chemistry, 277, 439-446. [Link]

-

The Organic Chemistry Tutor. (2017, February 27). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Gunawan, M. D., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 12(22), 4153. [Link]

-

Chandrashekar, S., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries. Journal of The Electrochemical Society, 166(14), A3339-A3346. [Link]

Sources

- 1. Cyclic carbonates: their interest in solid state batteries [specificpolymers.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. SpectraBase [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Thermal Decomposition Mechanism of Pinacol Carbonate: A Mechanistic & Kinetic Analysis

This guide details the thermal decomposition mechanism of Pinacol Carbonate (4,4,5,5-tetramethyl-1,3-dioxolan-2-one), a highly substituted cyclic carbonate. Unlike its simpler analogs (ethylene or propylene carbonate), pinacol carbonate exhibits unique thermal stability and decomposition pathways due to the steric bulk of its four methyl groups and the absence of abstractable

Executive Summary

Pinacol Carbonate (PIC) is a five-membered cyclic carbonate characterized by full methylation of the ethylene backbone. This structural feature confers exceptional thermal and electrochemical stability, making it a critical solvent in high-voltage lithium-ion electrolytes and a robust linker in prodrug design.

The thermal decomposition of PIC is distinct from standard cyclic carbonates.[1] While ethylene carbonate (EC) decomposes via ring-opening to release CO

Structural Basis of Thermal Stability

To understand the decomposition, one must first appreciate the ground-state stability.

| Feature | Pinacol Carbonate (PIC) | Ethylene Carbonate (EC) | Impact on Stability |

| Structure | 4,4,5,5-tetramethyl-1,3-dioxolan-2-one | 1,3-dioxolan-2-one | PIC is sterically crowded. |

| None (Fully substituted) | 4 Hydrogens | PIC cannot undergo E2-type elimination. | |

| Melting Point | ~176–187 °C | 36.4 °C | PIC has high lattice energy/thermal resistance. |

| Ring Strain | High (due to methyl repulsion) | Moderate | PIC ring-opening is thermodynamically favorable but kinetically hindered. |

Key Insight: The absence of

The Decomposition Mechanism

The thermal breakdown of Pinacol Carbonate occurs via a concerted retro-[2+2] cycloaddition or a stepwise diradical mechanism, depending on the temperature regime.

Pathway A: Concerted Decarboxylation (Primary)

At elevated temperatures (>220°C), the primary pathway is the extrusion of carbon dioxide to form the epoxide.

-

Activation: Thermal energy excites the C–O bonds of the carbonate moiety.

-

Transition State: A concerted reorganization occurs where the C=O bond shortens to form CO

, and the ring C–O bonds cleave to close the epoxide ring. -

Products: CO

(gas) and Tetramethylethylene Oxide (2,3-dimethyl-2,3-epoxybutane).

Pathway B: Isomerization to Pinacolone (Secondary/Catalytic)

While the epoxide is the kinetic product, it is thermally labile. Under continued heating or in the presence of trace acidic impurities (Lewis or Brønsted), the epoxide undergoes the Meinwald Rearrangement (analogous to the Pinacol Rearrangement).

-

Epoxide Opening: The C–O bond of the epoxide breaks (often assisted by a proton or surface site), generating a tertiary carbocation.

-

1,2-Methyl Shift: A methyl group migrates to the cationic center to relieve steric strain and stabilize the charge (forming a protonated ketone).

-

Tautomerization: Loss of a proton yields Pinacolone (3,3-dimethyl-2-butanone).

Pathway C: Hydrolysis (Environmental/Impurity Driven)

If trace water is present during heating:

-

Ring Opening: Water attacks the carbonyl carbon.

-

Decarboxylation: The unstable carbonic acid intermediate collapses.

-

Product: Pinacol (2,3-dimethyl-2,3-butanediol) + CO

.

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competitive pathways for Pinacol Carbonate decomposition.

Caption: Thermal decomposition pathways of Pinacol Carbonate. The primary pyrolytic route yields the epoxide, which may rearrange to pinacolone under sustained heat or catalysis.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry)

Objective: Determine onset temperature and identify volatile byproducts (CO

-

Sample Prep: Load 10–15 mg of crystalline Pinacol Carbonate into an alumina crucible.

-

Atmosphere: Purge with N

(50 mL/min) to prevent oxidation confounders. -

Ramp: Heat from 30°C to 500°C at 10°C/min.

-

MS Monitoring: Track m/z 44 (CO

), m/z 18 (H -

Validation Criteria: A sharp mass loss step corresponding to ~22% (theoretical loss of CO

) confirms decarboxylation.

Protocol B: Pyrolysis-GC/MS (Py-GC/MS)

Objective: Identify the organic residue (Epoxide vs. Pinacolone).

-

Setup: Use a micro-furnace pyrolyzer connected to a GC-MS.

-

Pyrolysis: Flash heat sample to 300°C for 0.2 minutes.

-

Separation: Use a non-polar column (e.g., HP-5MS) to separate the epoxide from the ketone.

-

Analysis:

Implications for Drug Development & Batteries

Drug Development (Prodrug Linkers)

Pinacol carbonate is often investigated as a self-immolative linker or a pro-moiety.

-

Stability: Unlike linear carbonates, the pinacol motif resists premature hydrolysis by plasma esterases due to extreme steric hindrance around the carbonyl carbon.

-

Release Mechanism: Upon enzymatic triggering (if designed) or hydrolysis, the breakdown releases the parent drug, CO

, and Pinacol . -

Toxicity Check: Pinacol (the diol) must be evaluated for clearance; however, it is generally excreted or glucuronidated.

Battery Electrolytes

In Lithium-Ion Batteries (LIBs), PIC is used as a solvent or additive for high-voltage cathodes.

-

Mechanism: Its lack of

-hydrogens prevents oxidative decomposition at high potentials (>4.5 V vs Li/Li+), a common failure mode for Ethylene Carbonate. -

Safety: The high melting point and thermal stability delay the onset of thermal runaway compared to linear carbonates.

References

-

Thermal Stability of Cyclic Carbonates: Title: "Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study" Source: Royal Society of Chemistry (RSC Advances) URL:[Link] Relevance: Establishes the baseline mechanism for cyclic carbonate decarboxylation vs. ketone formation.

-

Pinacol Carbonate in Electrolytes: Title: "Eutectic Mixtures As Highly Concentrated and Molten Electrolytes with Nearly Single-Ion Conducting Behavior" Source:[6] ResearchGate (Susanna Krämer et al.) URL:[Link] Relevance: Confirms the use of Pinacol Carbonate (PIC) for its lack of acidic protons and high thermal stability (mp 187°C).[6][7]

-

Prodrug Carbonate Stability: Title: "The Prodrug Approach: A Successful Tool for Improving Drug Solubility" Source: MDPI (Molecules) URL:[Link] Relevance: Details the use of carbonate linkers in prodrugs and their hydrolytic stability profiles.

-

General Pyrolysis of Substituted Carbonates: Title: "Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2" (Reverse reaction context) Source: NIH / PMC URL:[Link] Relevance: Provides the mechanistic reversibility of the Epoxide + CO2 <-> Carbonate pathway.

Sources

Dielectric constant of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Core Dielectric Properties, Synthesis, and Applications

Executive Summary

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one (commonly referred to as Pinacol Carbonate ) represents a critical structural evolution of the cyclic carbonate family. Unlike its ubiquitous analogs Ethylene Carbonate (EC) and Propylene Carbonate (PC), Pinacol Carbonate is fully methylated at the 4 and 5 positions. This structural modification eliminates abstractable

While EC is the industry standard for high-permittivity solvents (

Physicochemical Profile

The dielectric constant (

Table 1: Comparative Physicochemical Properties[1][2]

| Property | Pinacol Carbonate | Ethylene Carbonate (EC) | Propylene Carbonate (PC) |

| CAS Number | 25240-59-9 / 5180-47-2* | 96-49-1 | 108-32-7 |

| Molecular Structure | Fully Methylated Cyclic Carbonate | Unsubstituted Cyclic Carbonate | Mono-methylated Cyclic Carbonate |

| Physical State (25°C) | Crystalline Solid | Semi-Solid / Solid | Liquid |

| Melting Point | 176 – 187 °C | 36.4 °C | -48.8 °C |

| Dielectric Constant ( | ~3.0 (Solid) / ~15–25 (Melt/Est.) | 89.78 (40°C) | 64.9 (25°C) |

| Dipole Moment | Reduced (Steric Bulk) | 4.9 D | 4.9 D |

| Oxidative Stability | High (No | Moderate | Moderate |

*Note: CAS 25240-59-9 is often associated with the borolane derivative; specific carbonate CAS may vary by registry but structure is unambiguous.

Dielectric Mechanism & Causality

The dielectric constant of cyclic carbonates is driven by the alignment of the strong carbonyl dipole.

-

Steric Hindrance: The four methyl groups in Pinacol Carbonate increase the molar volume significantly compared to EC. Since permittivity scales inversely with molar volume (

), the density of dipoles is lower. -

Dipole Shielding: The methyl groups provide steric bulk that restricts the free rotation of the carbonate core in the melt phase, further lowering the effective permittivity compared to the freely rotating EC.

-

Solid State: At room temperature, the crystal lattice locks the dipoles, resulting in a low dielectric constant typical of organic solids (

). High permittivity is only realized in eutectic mixtures or at elevated temperatures (>180°C).

Measurement Methodology: Dielectric Spectroscopy

Since Pinacol Carbonate is a solid at standard operating temperatures, standard liquid probe methods (e.g., coaxial probe) are invalid. The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) on a pressed pellet to determine the solid-state permittivity.

Protocol A: Solid-State Dielectric Measurement

Objective: Determine the real permittivity (

-

Sample Preparation:

-

Recrystallize crude Pinacol Carbonate (see Section 4) to >99.9% purity.

-

Dry in a vacuum oven at 60°C for 24 hours to remove moisture (water

introduces massive error). -

Press the powder into a pellet (13 mm diameter, ~1 mm thickness) using a hydraulic press at 5 tons.

-

Sputter coat both faces with gold (Au) to ensure perfect electrical contact.

-

-

Instrumentation Setup:

-

Fixture: Parallel plate dielectric test fixture (e.g., Keysight 16451B).

-

Analyzer: Impedance Analyzer (frequency range: 100 Hz to 1 MHz).

-

-

Measurement:

-

Apply an AC voltage of 100 mV.

-

Measure Capacitance (

) and Dissipation Factor (

-

-

Calculation:

-

Where

is pellet thickness,

-

Visualization: Measurement Workflow

Figure 1: Workflow for determining solid-state dielectric constant via Impedance Spectroscopy.

Synthesis & Purification Protocol

Commercial availability of high-purity Pinacol Carbonate is limited compared to EC. The following protocol utilizes Triphosgene as a safer solid substitute for phosgene gas, ensuring high yield and purity.

Safety Warning: Triphosgene generates phosgene in situ. All operations must be performed in a well-ventilated fume hood with appropriate phosgene quenching traps (ammonia solution).

Reagents

-

Pinacol (2,3-Dimethyl-2,3-butanediol) [CAS 76-09-5]

-

Triphosgene (Bis(trichloromethyl) carbonate)[3]

-

Pyridine (Acid scavenger)

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology

-

Reaction Setup:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge flask with Pinacol (11.8 g, 100 mmol) and Pyridine (24 mL, 300 mmol) in DCM (200 mL). Cool to 0°C in an ice bath.

-

-

Addition:

-

Dissolve Triphosgene (10.0 g, 34 mmol) in DCM (50 mL).

-

Add the Triphosgene solution dropwise over 60 minutes. Note: Exothermic reaction. Maintain Temp < 5°C.

-

-

Completion:

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitor conversion via TLC (Hexane/EtOAc 4:1).

-

-

Workup:

-

Quench excess phosgene by slowly adding saturated aqueous

. -

Wash organic layer with 1M HCl (2x 100 mL) to remove pyridine.

-

Wash with Brine, dry over

, and concentrate in vacuo.[4]

-

-

Purification (Critical Step):

-

The crude solid will be off-white.

-

Recrystallization: Dissolve in minimal boiling Toluene or Ethanol. Cool slowly to 4°C.

-

Sublimation: For battery-grade purity, sublime the crystals at 100°C under high vacuum (0.1 Torr).

-

Yield: ~85-90%.[5] MP: 176–178°C.

-

Visualization: Synthesis Pathway

Figure 2: Synthesis and purification pipeline for Pinacol Carbonate.

Applications

A. High-Voltage Battery Electrolytes (Eutectics)

Pinacol Carbonate is chemically inert toward oxidation up to very high potentials (>5.0 V) because it lacks the

-

Challenge: Its high melting point prevents its use as a pure solvent.

-

Solution: It is used in Deep Eutectic Solvents (DES) . Mixing Pinacol Carbonate with lithium salts (e.g., LiTFSI) or other carbonates depresses the melting point significantly, creating a room-temperature liquid electrolyte with high oxidative stability.

-

Mechanism: The bulky methyl groups prevent co-intercalation into graphite anodes, a common failure mode of PC.

B. Pharmaceutical Reagent (Electrophilic Amination)

In drug development, the oxime derivative of Pinacol Carbonate (4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime) is a potent reagent for electrophilic amination .

-

Usage: It transfers an amino group to Grignard reagents or aryl halides, synthesizing primary amines under mild conditions.

-

Advantage: The pinacol carbonate backbone acts as a stable leaving group that is easily removed.

References

- Preparation of Fluorinated Functional Compounds (Pinacol Carbonate Synthesis).

-

Eutectic Mixtures As Highly Concentrated and Molten Electrolytes. ResearchGate (Forschungszentrum Jülich). [Link]

-

Dielectric Constants for Quantum Chemistry and Li-Ion Batteries. Journal of The Electrochemical Society. [Link]

-

Electrophilic Amination with O-Sulfonyloximes. Organic Letters. [Link]

Sources

- 1. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 3. EP0557167A1 - Preparation of fluorinated functional compounds - Google Patents [patents.google.com]

- 4. epdf.pub [epdf.pub]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Viscosity and Density of Tetramethylethylene Carbonate and its Relevance in Electrolyte Formulation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the viscosity and density of tetramethylethylene carbonate (TMEC), a promising but not yet fully characterized solvent for next-generation battery electrolytes. Due to the current scarcity of direct experimental data for TMEC, this document establishes a predictive framework by analyzing the well-documented properties of structurally related cyclic carbonates: ethylene carbonate (EC), propylene carbonate (PC), and butylene carbonate (BC). By understanding the influence of molecular structure on these critical physical properties, researchers can better anticipate the behavior of TMEC in electrolyte formulations and design more effective experimental investigations.

The Critical Role of Viscosity and Density in Electrolyte Performance

In the realm of battery technology, the electrolyte is the lifeblood of the cell, facilitating the movement of ions between the anode and cathode. The physical properties of the electrolyte, particularly its viscosity and density, are paramount as they directly influence ionic conductivity, electrode wetting, and overall battery performance and safety.[1]

-

Viscosity (η): A measure of a fluid's resistance to flow, viscosity is a critical factor in determining ion mobility.[2] Lower viscosity generally leads to higher ionic conductivity, which is essential for fast charging and high power output.[2] However, viscosity is highly dependent on temperature, and for lithium-ion batteries expected to operate in a wide range of conditions, this dependence is a key consideration.[3][4] The addition of lithium salts to the solvent mixture also significantly increases the viscosity.[2]

-

Density (ρ): The mass per unit volume of the electrolyte is important for both the gravimetric and volumetric energy density of the battery. It is also a crucial parameter in quality control during electrolyte manufacturing, as it can be used to verify the correct composition of the solvent mixture and salt concentration.[1]

Tetramethylethylene Carbonate: A Prospective Electrolyte Solvent

Tetramethylethylene carbonate (4,4,5,5-tetramethyl-1,3-dioxolan-2-one) is a cyclic carbonate that has garnered interest as a potential co-solvent in lithium-ion battery electrolytes. Its molecular structure, featuring four methyl groups on the ethylene carbonate backbone, is expected to influence its physical properties in several ways:

-

Increased Molecular Weight and Size: The addition of four methyl groups significantly increases the molecular weight and size of TMEC compared to EC, PC, and BC. This is anticipated to lead to a higher viscosity due to increased intermolecular van der Waals forces.

-

Disruption of Molecular Packing: The bulky methyl groups may disrupt the close packing of the molecules in the liquid state, which could potentially counteract the viscosity increase to some extent and influence the density.

-

Electrochemical Stability: The methyl groups are also hypothesized to enhance the oxidative stability of the electrolyte, which is beneficial for high-voltage battery applications.

A thorough understanding of the viscosity and density of TMEC is therefore a critical first step in evaluating its suitability as an electrolyte component.

Experimental Determination of Viscosity and Density: A Self-Validating Protocol

The accurate measurement of viscosity and density of non-aqueous electrolytes requires meticulous experimental technique due to the often-hygroscopic and volatile nature of the solvents. The following protocol describes a robust and self-validating system for obtaining reliable data.

Materials and Preparation

-

Solvents: Ethylene carbonate (EC), propylene carbonate (PC), and tetramethylethylene carbonate (TMEC) of the highest available purity (battery grade).

-

Salt: Lithium hexafluorophosphate (LiPF₆), battery grade.

-

Inert Atmosphere: All sample preparation and handling should be performed in an argon-filled glovebox with water and oxygen levels below 1 ppm to prevent contamination.

Step-by-Step Experimental Workflow

-

Solvent Purification: Prior to use, solvents should be dried over molecular sieves (3 Å) for at least 24 hours to remove any residual water.

-

Electrolyte Preparation:

-

For binary solvent mixtures, the components are weighed to the desired mass fractions using a high-precision balance.

-

For salt-containing electrolytes, the desired amount of LiPF₆ is slowly added to the solvent or solvent mixture while stirring until fully dissolved.

-

-

Density Measurement:

-

A calibrated oscillating U-tube density meter is used for density measurements.[5]

-

The instrument is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried before each measurement.

-

The sample is injected into the measuring cell, ensuring no air bubbles are present.

-

The temperature of the measuring cell is controlled with a Peltier thermostat.

-

Measurements are taken at a series of desired temperatures, allowing the system to stabilize at each setpoint.

-

-

Viscosity Measurement:

-

A rolling-ball or rotational viscometer is suitable for these measurements.[1] For low-viscosity electrolytes, a capillary viscometer can also be used.

-

The viscometer is calibrated using standard viscosity fluids.

-

The sample is loaded into the instrument, and the temperature is controlled via a circulating bath or Peltier element.

-

Measurements are performed at the same temperature points as the density measurements.

-

-

Data Validation:

-

Measurements for each sample at each temperature should be repeated at least three times to ensure reproducibility.

-

The obtained data for well-characterized solvents like EC and PC should be compared with literature values to validate the experimental setup and procedure.

-

Experimental Workflow Diagram

Sources

Cyclic Carbonates in Li-Ion Batteries: The Physicochemical Architects of the Interphase

Executive Summary

The performance of Lithium-Ion Batteries (LIBs) is governed less by the bulk properties of the electrolyte and more by the kinetic stability of the interphases formed at the electrode surfaces.[1] Cyclic carbonates—specifically Ethylene Carbonate (EC), Propylene Carbonate (PC), and their functionalized derivatives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC)—are the primary architects of the Solid Electrolyte Interphase (SEI).

This technical guide analyzes the physicochemical mechanisms that dictate why specific cyclic carbonates are indispensable while others fail. It moves beyond basic definitions to explore the solvation sheath dynamics, reductive decomposition pathways, and the experimental protocols required to validate these solvents in next-generation silicon-anode and high-voltage cathodes.

Part 1: The Physicochemical Foundation

The selection of a cyclic carbonate is a trade-off between dielectric constant (ability to dissociate salts) and viscosity (ion mobility). Cyclic carbonates generally possess high dielectric constants due to their high dipole moments, making them excellent solvents for lithium salts (e.g., LiPF₆), but they suffer from high viscosity compared to linear carbonates (DMC, DEC).

Comparative Physicochemical Properties

The following table synthesizes critical thermal and transport data for the core cyclic carbonates. Note the "EC Problem": it is solid at room temperature, necessitating co-solvents.

| Property | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Fluoroethylene Carbonate (FEC) | Vinylene Carbonate (VC) |

| Structure | 5-membered ring | Methyl-substituted ring | Fluorine-substituted ring | Unsaturated (double bond) ring |

| Melting Point (°C) | 36.4 | -48.8 | 18 – 23 | 19 – 22 |

| Boiling Point (°C) | 248 | 242 | 212 | 162 |

| Dielectric Constant ( | ~89.8 (at 40°C) | ~64.9 (at 25°C) | ~102 (High Polarity) | ~120 (Estimated) |

| Viscosity ( | 1.90 (at 40°C) | 2.53 (at 25°C) | 4.1 | ~2.5 |

| Primary Role | Core Solvent (SEI Former) | Co-solvent (Low Temp) | Anode Additive (Si-based) | SEI Additive (Polymerizer) |

The EC-PC Disparity: A Case Study in Solvation Kinetics

Despite their structural similarity, EC is the industry standard while PC is often excluded from graphite-anode systems.[1] This is known as the EC-PC Disparity .

-

The Failure of PC: When Li+ ions solvated by PC intercalate into graphite, the PC molecules do not desolvate effectively. The steric bulk of the methyl group hinders the formation of a compact SEI. Instead, PC co-intercalates with Li+, leading to the exfoliation (structural collapse) of the graphite layers due to gas generation between graphene sheets [1].

-

The Success of EC: EC undergoes a specific two-electron reduction process that forms a stable, inorganic-organic composite layer (Lithium Ethylene Dicarbonate - LEDC) which is permeable to Li+ but impermeable to solvent molecules, protecting the graphite [2].

Part 2: The SEI Architect (Mechanisms)

The SEI is not a deposition layer; it is a decomposition product. The chemical pathway taken by a cyclic carbonate determines if the resulting film is a protective shield or a resistive barrier.

Mechanism 1: EC Reduction Pathway

The reduction of EC typically occurs around 0.8 V vs Li/Li+. The generally accepted mechanism involves a radical anion intermediate.

-

Electron Transfer: EC accepts an electron to form a radical anion (

). -

Ring Opening: The radical anion undergoes ring opening.

-

Dimerization: Two open radicals combine with

to form Lithium Ethylene Dicarbonate (LEDC) and ethylene gas (

Mechanism 2: The Role of Additives (VC and FEC)[2][3]

-

Vinylene Carbonate (VC): VC has a higher reduction potential (~1.3 V vs Li/Li+) than EC. It reduces before EC, polymerizing via its double bond to form poly(vinylene carbonate). This creates a flexible, polymeric network that suppresses the continuous decomposition of EC [3].

-

Fluoroethylene Carbonate (FEC): Critical for Silicon anodes. FEC reduces to form LiF (Lithium Fluoride) and polymer species. LiF is mechanically rigid and has high surface energy, which helps contain the massive volume expansion (>300%) of Silicon particles during lithiation, preventing SEI rupture [4].

Visualization: SEI Formation Pathways

The following diagram illustrates the divergent pathways of EC, VC, and FEC reduction.

Caption: Divergent reduction pathways of cyclic carbonates. VC and FEC sacrifice themselves at higher potentials to form specific passivation layers before EC decomposes.

Part 3: Advanced Formulations & Limitations

While FEC is a "magic ingredient" for Silicon anodes, it introduces new failure modes.

The High-Voltage Paradox

FEC improves anodic stability but compromises cathodic stability at high voltages (>4.5 V).

-

Oxidative Decomposition: At high voltages, FEC tends to defluorinate and oxidize, generating

(Hydrofluoric Acid) and gas. HF attacks the cathode active material (leaching transition metals like Mn or Co), which then migrate to the anode and poison the SEI [5]. -

Thermal Instability: FEC-based electrolytes are less thermally stable than EC-based ones.[2] At temperatures >50°C, FEC accelerates the hydrolysis of

, leading to rapid impedance growth.

Strategic Implication: For high-voltage applications (e.g., NMC 811), researchers must balance FEC concentration (enough to protect the anode) with oxidative stabilizers (e.g., nitriles or sulfones) to protect the cathode.

Part 4: Experimental Protocols

To validate the efficacy of a cyclic carbonate, one must define its Electrochemical Stability Window (ESW) .

Protocol: Determination of ESW via Linear Sweep Voltammetry (LSV)

This protocol determines the anodic (oxidation) and cathodic (reduction) limits of a new electrolyte formulation.

Prerequisites:

-

Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (inert).

-

Counter Electrode (CE): Lithium foil.

-

Reference Electrode (RE): Lithium foil (

). -

Environment: Argon-filled glovebox (

ppm,

Step-by-Step Methodology:

-

Cell Assembly:

-

Polish the WE with 0.05

alumina slurry to a mirror finish. Sonicate in ethanol and dry. -

Assemble a 3-electrode Swagelok or coin cell. Ensure the separator (Celgard/Glass fiber) is fully wetted with the electrolyte (approx. 50-100

).

-

-

Open Circuit Voltage (OCV) Stabilization:

-

Rest the cell for 2-4 hours until OCV drift is

. This ensures thermodynamic equilibrium at the interface.

-

-

Anodic Sweep (Oxidation Limit):

-

Technique: LSV.[3]

-

Scan Rate: 0.1 mV/s or 1.0 mV/s. Note: Slower rates (0.1 mV/s) are more sensitive to slow kinetic decomposition reactions.

-

Range: OCV

6.0 V vs -

Criterion: The oxidation potential (

) is defined as the voltage where current density exceeds a threshold (typically

-

-

Cathodic Sweep (Reduction Limit):

-

Technique: LSV (separate fresh cell recommended to avoid contamination from oxidation products).

-

Range: OCV

0.0 V vs -

Observation: Look for peaks prior to 0 V. Peaks at ~1.3V indicate VC reduction; peaks at ~0.8V indicate EC reduction.

-

-

Data Analysis:

-

Plot

vs

-

Visualization: Electrochemical Characterization Workflow

Caption: Workflow for determining the Electrochemical Stability Window (ESW) using Linear Sweep Voltammetry.

References

-

Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews. Link

-

Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources. Link

-

Aurbach, D., et al. (2002). On the use of vinylene carbonate (VC) as an additive to electrolyte solutions for Li-ion batteries.[4][5][6][7][8] Electrochimica Acta. Link

-

Schroder, K., et al. (2015). The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Chemistry of Materials. Link

-

Jung, R., et al. (2018). Implications of the Thermal Stability of FEC-Based Electrolytes for Li-Ion Batteries. Journal of The Electrochemical Society.[2] Link

Sources

- 1. Deciphering the Ethylene Carbonate-Propylene Carbonate Mystery in Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Effect of vinylene carbonate on SEI formation on LiMn2O4 in carbonate-based electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis Guide: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

The following technical guide details the synthesis pathways for 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one (also known as Pinacol Carbonate).

CAS Number: 19424-29-4 Molecular Formula: C₇H₁₂O₃ Molecular Weight: 144.17 g/mol

Executive Summary

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate derived from pinacol (2,3-dimethyl-2,3-butanediol).[1] Unlike simple ethylene or propylene carbonates, the synthesis of pinacol carbonate is governed by significant steric hindrance introduced by the four methyl groups adjacent to the reaction centers.

While simple glycols readily undergo transesterification with dimethyl carbonate (DMC), pinacol’s tertiary hydroxyl groups make nucleophilic attack sluggish, often necessitating activated carbonyl sources (Phosgene, Triphosgene, or CDI) rather than equilibrium-driven transesterification. This guide prioritizes high-yielding, irreversible pathways suitable for research and pharmaceutical intermediate production.

Synthesis Pathways[2][3]

Pathway A: The Triphosgene Route (Gold Standard)

Mechanism: Nucleophilic substitution followed by intramolecular cyclization. Rationale: Triphosgene (Bis(trichloromethyl) carbonate) is a solid, safer surrogate for phosgene gas. It provides the high electrophilicity required to overcome the steric bulk of the tertiary alcohols in pinacol.

Experimental Protocol

-

Reagents:

-

Pinacol (1.0 equiv)

-

Triphosgene (0.4 equiv) (Note: 1 mol triphosgene generates 3 mol phosgene equivalents)

-

Pyridine (2.5 - 3.0 equiv) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Conditions: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

-

Solvation: Dissolve Pinacol (10 mmol, 1.18 g) and Pyridine (30 mmol, 2.4 mL) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve Triphosgene (4 mmol, 1.19 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor via TLC (stain with KMnO₄, as the product is not UV active).

-

Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL) to destroy excess phosgene equivalents.

-

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hexanes/ether if necessary.

Key Insight: The use of pyridine is preferred over triethylamine for hindered diols as it minimizes the formation of carbamate side-products and acts as an effective nucleophilic catalyst.

Pathway B: The Carbonyldiimidazole (CDI) Route (Safety-Focused)

Mechanism: Imidazole-activated carbonyl insertion. Rationale: CDI avoids the toxicity of phosgene derivatives.[3] However, the leaving group (imidazole) is less reactive than chloride, requiring longer reaction times or reflux conditions for tertiary diols.

Experimental Protocol

-

Reagents:

-

Pinacol (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)

-

Solvent: Tetrahydrofuran (THF) or DCM (Anhydrous)

-

-

Conditions: Reflux (60–65°C for THF).

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and inert gas line.

-

Mixing: Dissolve Pinacol (10 mmol) in dry THF (40 mL).

-

Activation: Add CDI (12-15 mmol) in one portion at room temperature. Evolution of CO₂ gas will be observed.[3]

-

Heating: Heat the mixture to reflux for 12–24 hours. The steric bulk of pinacol slows the second cyclization step (displacement of the second imidazole).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc) is often required to remove imidazole byproducts if simple washing is insufficient.

Pathway C: Transesterification (Green/Industrial)

Mechanism: Equilibrium-driven exchange with Dimethyl Carbonate (DMC). Rationale: This route uses non-toxic reagents but is thermodynamically unfavorable for hindered glycols. It requires high temperatures and specific basic catalysts (e.g., NaOMe, CaO, or ionic liquids) and continuous removal of methanol to drive the equilibrium.

Feasibility Note: For pinacol, this pathway typically results in low yields (<40%) without specialized high-pressure autoclaves or reactive distillation setups, making it less suitable for lab-scale synthesis compared to Pathways A and B.

Comparative Analysis of Pathways

| Feature | Pathway A: Triphosgene | Pathway B: CDI | Pathway C: Transesterification |

| Reactivity | High (Irreversible) | Moderate (Activated) | Low (Equilibrium) |

| Yield | High (85-95%) | Moderate-High (70-85%) | Low-Moderate (<50%) |

| Safety Profile | Hazardous (Phosgene gen.) | Safe (Solid, no gas) | Green (Non-toxic) |

| Steric Tolerance | Excellent (Overcomes bulk) | Good | Poor |

| Purification | Acid wash (removes base) | Chromatography often needed | Distillation |

| Scalability | Moderate (Heat management) | High | High (Industrial preferred) |

Mechanistic Visualization (Pathway A)

The following diagram illustrates the critical reaction flow for the Triphosgene-mediated synthesis, highlighting the sequential substitution and cyclization steps.

Caption: Step-wise formation of the cyclic carbonate ring via chloroformate intermediate, driven by base-mediated dehydrohalogenation.

References

-

Triphosgene Applications: Ghorbani-Choghamarani, A., & Azadi, G. (2016). Triphosgene and its Application in Organic Synthesis. Current Organic Chemistry. Link

-

General Carbonate Synthesis: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link

-

CDI Reagent Profile: 1,1'-Carbonyldiimidazole (CDI) - Reagent Profile. Common Organic Chemistry. Link

-

Steric Effects in Diols: Kartika, R., et al. (2013).[4] Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Journal of Organic Chemistry. Link (Demonstrates triphosgene reactivity with hindered alcohols).

-

Pinacol Chemistry: Pinacol Coupling and Rearrangement. Organic Chemistry Portal. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 4. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]

Methodological & Application

Application Note: Pinacol Carbonate (PinC) as a High-Voltage Electrolyte Additive

[1]

Abstract

This application note details the protocol for utilizing Pinacol Carbonate (PinC) (Chemical Name: 4,4,5,5-tetramethyl-1,3-dioxolan-2-one) as a stabilizing additive for high-voltage Lithium-Ion Batteries (LIBs).[1] Unlike standard Ethylene Carbonate (EC), PinC lacks abstractable alpha-protons, rendering it exceptionally resistant to oxidative decomposition at cathode potentials exceeding 4.5 V vs. Li/Li⁺ .[1] This guide provides a validated workflow for electrolyte preparation, solubility management, and electrochemical testing, designed to extend cycle life in Ni-rich (NCM811) and Co-free high-voltage cathodes.[1]

Introduction: The High-Voltage Stability Paradox

The primary failure mechanism in high-voltage LIBs (>4.3 V) is the oxidative decomposition of the electrolyte solvent. Standard cyclic carbonates like Ethylene Carbonate (EC) and Propylene Carbonate (PC) possess alpha-hydrogens adjacent to the carbonate group. At high potentials, these protons are vulnerable to abstraction by reactive oxygen species released from the cathode lattice or direct electrochemical oxidation, leading to:

-

Ring Opening: Irreversible decomposition of the solvent.

-

Gas Generation: Formation of CO₂ and CO, causing cell swelling.[1]

-

Impedance Rise: Formation of a thick, resistive Cathode Electrolyte Interphase (CEI).[1]

Pinacol Carbonate (PinC) solves this by structural steric protection.[1] By substituting all four alpha-hydrogens with methyl groups, PinC eliminates the primary pathway for oxidative attack.[1]

Mechanism of Action

-

Oxidative Shielding: The four methyl groups provide steric hindrance and remove the "weak link" (C-H bonds), pushing the oxidation potential beyond 5.0 V.

-

CEI Modification: PinC participates in the formation of a thin, inorganic-rich CEI that suppresses transition metal dissolution.[1]

Material Specifications & Handling

Pinacol Carbonate is a solid at room temperature, unlike liquid additives like Vinylene Carbonate (VC). This requires specific handling protocols to ensure complete dissolution.[1]

| Property | Specification | Critical Note |

| Chemical Name | 4,4,5,5-tetramethyl-1,3-dioxolan-2-one | Do not confuse with Pinacol (the diol).[1] |

| CAS Number | 22208-25-9 | Verify CAS to ensure correct isomer.[1] |

| Appearance | White Crystalline Solid | Melting Point: ~187°C .[1] |

| Purity | ≥ 99.9% (Battery Grade) | Moisture < 10 ppm is non-negotiable.[1] |

| Solubility | Moderate in EC/EMC | Requires heating/stirring to dissolve.[1] |

Experimental Protocol: Electrolyte Preparation

Objective: Prepare a 1.0 M LiPF₆ in EC:EMC (3:7 wt%) base electrolyte with 1.0 wt% Pinacol Carbonate .

Equipment Required

-

Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).[1]

-

Magnetic Stirrer with Hotplate (Temperature control ±1°C).[1]

-

Analytical Balance (Precision 0.1 mg).[1]

-

Borosilicate Glass Vials (dried at 120°C overnight).

Step-by-Step Workflow

-

Base Electrolyte Preparation:

-

PinC Addition (The Critical Step):

-

Calculation: For 100 g of base electrolyte, weigh 1.01 g of Pinacol Carbonate (to achieve ~1 wt%).

-

Addition: Add the solid PinC crystals directly to the base electrolyte.

-

Dissolution:

-

The solid will not dissolve instantly.

-

Heat the mixture to 45°C while stirring at 300 RPM.

-

Why? PinC has a high lattice energy.[1] Mild heating overcomes the kinetic barrier without degrading the LiPF₆ salt (which degrades >60°C).

-

-

Verification: Stir for 60 minutes. Ensure the solution is crystal-clear. If turbidity persists, filter through a 0.2 µm PTFE syringe filter, though this indicates saturation issues.

-

-

Storage:

-

Store in an aluminum bottle or dark glass vial inside the glovebox.

-

Shelf life: 3 months (PinC is chemically stable, but the base electrolyte may age).

-

Experimental Protocol: Cell Assembly & Testing

Objective: Validate high-voltage stability using NCM811 || Graphite full cells.

Cell Configuration

-

Cathode: NCM811 (LiNi₀.₈Mn₀.₁Co₀.₁O₂), Loading: 12 mg/cm².[1]

-

Anode: Artificial Graphite, Loading: 7 mg/cm² (N/P ratio ~ 1.1).[1]

-

Separator: PE/PP/PE Trilayer (16 µm).[1]

-

Electrolyte Volume: 15 µL per cm² of electrode area.[1]

Formation Protocol (Critical for CEI)

PinC functions primarily during the first few cycles at high voltage.

-

Rest: 12 hours at 25°C (Wetting).

-

Formation Cycle 1:

-

Charge at 0.05 C to 4.2 V.

-

Note: Slow charging allows PinC to oxidize preferentially at surface defects, passivating them.[1]

-

Discharge at 0.05 C to 2.8 V.

-

-

Degassing: If using pouch cells, cut the gas bag after Cycle 1. PinC generates minimal gas compared to VC, but initial wetting may release trapped Ar.[1]

-

Cycling:

-

Charge CC-CV to 4.5 V (Cutoff C/20).[1]

-

Discharge CC to 2.8 V.

-

Rate: 0.5 C / 1.0 C.

-

Data Analysis & Expected Results

A. Electrochemical Stability Window (LSV)

Perform Linear Sweep Voltammetry (LSV) on a Pt vs. Li/Li⁺ cell.

| Electrolyte | Oxidation Onset (V vs. Li/Li⁺) | Current at 5.0 V (µA/cm²) |

| Base (EC/EMC) | 4.35 V | > 50 µA |

| Base + 2% VC | 4.25 V (VC oxidizes early) | ~ 20 µA |

| Base + 1% PinC | 4.90 V | < 5 µA |

Interpretation: PinC extends the stability window significantly, reducing parasitic currents at high voltage.

B. Cycling Performance (NCM811, 2.8–4.5 V)

| Metric | Base Electrolyte | Base + 1% PinC | Improvement |

| Initial Coulombic Efficiency (ICE) | 85.2% | 84.8% | Slight drop (Passivation cost) |

| Capacity Retention (200 Cycles) | 62% | 88% | +26% |

| Impedance Growth (Rct) | +150% | +35% | Suppressed CEI thickening |

Mechanistic Visualization

The following diagram illustrates why Pinacol Carbonate outperforms Ethylene Carbonate at high voltages.

Figure 1: Comparative oxidation mechanism. EC fails via alpha-hydrogen abstraction, while PinC's methyl groups provide steric protection against high-voltage oxidation.[1]

Troubleshooting & FAQs

Q: The PinC additive precipitates after cooling.

-

Cause: Saturation limit reached.

-

Fix: Reduce concentration to 0.5 wt% or ensure the co-solvent has sufficient polarity (add 5% PC if compatible with anode).

Q: Cell impedance is high in the first 10 cycles.

-

Cause: PinC forms a dense CEI.[1]

-

Fix: This is normal. The impedance usually stabilizes, whereas standard electrolyte impedance continues to grow linearly. Ensure the formation cycle is slow (C/20).

Q: Can I use PinC with Silicon anodes?

References

-

Electrolyte Oxidation Mechanisms

- Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion b

-

Source: [1]

-

Pinacol Carbonate Properties

-

High Voltage Electrolyte Design

- Re-evaluating common electrolyte additives for high-voltage lithium ion b

-

Source:

Sources

Application Note: Protocol for SEI Formation Using Tetramethylethylene Carbonate (TMEC)

This Application Note and Protocol is designed for researchers and scientists focusing on high-voltage and high-temperature lithium-ion battery chemistries. It details the specific methodology for utilizing Tetramethylethylene Carbonate (TMEC) —also known as Pinacol Carbonate (PIC) —to engineer a robust Solid Electrolyte Interphase (SEI).

Executive Summary & Scientific Rationale

Tetramethylethylene carbonate (TMEC) is a fully methylated cyclic carbonate. Unlike Ethylene Carbonate (EC), TMEC lacks the acidic

Why use TMEC?

-

Oxidative Stability: The four methyl groups provide steric protection and remove abstractable hydrogens, significantly extending the electrochemical stability window (>5.0 V vs. Li/Li

). -

Thermal Stability: TMEC has a high melting point (187°C) and boiling point, making it ideal for high-temperature operations where EC/DEC mixtures would degrade or volatilize.

The Challenge: Because TMEC is sterically hindered and does not polymerize to form a stable film, using it as a standard solvent results in anode exfoliation or continuous decomposition.

The Solution:

This protocol utilizes a High Concentration Electrolyte (HCE) / Eutectic Strategy . By mixing TMEC with lithium salts (LiFSI or LiTFSI) at specific molar ratios, we depress the melting point to create a room-temperature liquid and shift the reduction chemistry from the solvent to the anion. This results in an inorganic, Anion-Derived SEI (rich in LiF, Li

Material Preparation & Handling

Safety Warning: TMEC is a solid at room temperature. LiFSI and LiTFSI are extremely hygroscopic. All procedures must be conducted in an Argon-filled glovebox (H

Reagents

| Component | Grade | Role | Specification |

| TMEC (Pinacol Carbonate) | Battery Grade (>99.9%) | Solvent | Purified via sublimation if >50 ppm H |

| LiFSI (Lithium bis(fluorosulfonyl)imide) | Battery Grade (>99.9%) | Salt / SEI Former | Vacuum dried at 60°C for 12h. |

| LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) | Battery Grade (>99.9%) | Salt / SEI Former | Vacuum dried at 120°C for 12h. |

| FEC (Fluoroethylene Carbonate) | Optional Additive | SEI Modifier | Use <5 wt% if wetting is poor. |

Eutectic Electrolyte Formulation

TMEC is solid at RT. To use it, we must form a eutectic mixture with the lithium salt.

Protocol:

-

Weighing: In the glovebox, weigh TMEC and LiFSI to achieve a 1:1 to 1:1.5 Molar Ratio .

-

Note: A 1:1 molar ratio is approximately 1.5 g LiFSI per 1.0 g TMEC.

-

-

Mixing: Combine powders in a glass vial with a magnetic stir bar.

-

Thermal Processing:

-

Seal the vial tightly.

-

Heat to 60°C on a hotplate. TMEC will melt, and the salt will dissolve.

-

Stir continuously for 4–6 hours until a clear, viscous liquid is formed.

-

-

Cooling: Allow the mixture to cool to room temperature (25°C).

-

Observation: If the mixture solidifies, the salt concentration is too low or moisture is present. A proper eutectic should remain liquid or a soft gel at RT.

-

Cell Assembly Protocol

Due to the high viscosity of TMEC-based HCEs, standard wetting procedures are insufficient.

-

Separator Selection: Use Glass Fiber (Whatman GF/D) or ceramic-coated separators. Standard Celgard (PP/PE) may have poor wettability with this high-viscosity electrolyte.

-

Electrolyte Loading: Use a higher loading factor than standard (e.g., 20

L/cm -

Soaking (Critical Step):

-

After crimping the coin cell or sealing the pouch cell, place it in a temperature chamber at 40°C for 12 hours .

-

Reasoning: The elevated temperature reduces viscosity, allowing the electrolyte to penetrate the porous electrode structure.

-

SEI Formation Protocol (The Cycling)

The goal is to reduce the LiFSI/LiTFSI anion before any solvent co-intercalation occurs. This requires a slow, thermodynamic control.

Temperature: Maintain 30°C - 40°C during formation. (Room temp is acceptable if the electrolyte remains liquid, but 40°C ensures better kinetics).

| Step | Mode | Limit / Current | Cut-off Condition | Purpose |

| 1 | Rest | Open Circuit | 6 Hours | Thermodynamic equilibration. |

| 2 | CC Charge (Lithiation) | C/50 | 1.5 V (vs Li/Li | Critical SEI Nucleation. Slow rate allows anion reduction to form LiF/Li |